Boron trifluoride methanol
Description
Significance of Boron Trifluoride-Methanol Complex in Contemporary Chemical Synthesis and Catalysis
The boron trifluoride-methanol complex holds a prominent position in modern chemical synthesis and catalysis due to its efficacy as a Lewis acid catalyst. ontosight.aiheyigasglobal.com It is extensively employed in both laboratory and industrial settings for a variety of chemical transformations. heyigasglobal.com One of its primary applications is in the esterification of fatty acids and the transesterification of vegetable oils, a critical step in the production of biodiesel. heyigasglobal.comresearchgate.net The complex is also instrumental in promoting polymerization reactions of unsaturated compounds like olefins and serves as a catalyst in isomerization, acylation, and alkylation reactions. thechemicalbrothersgroup.comwikipedia.org
Furthermore, the boron trifluoride-methanol complex is utilized in the cleavage of acetylated dyes to yield free amino groups and in the synthesis of methyl ethers from certain alcohols. heyigasglobal.com Its role as a powerful catalyst is also evident in its use for preparing methyl esters of carboxylic acids for analysis, such as in gas chromatography. maximizemarketresearch.com The solid form of the complex is particularly advantageous as it is easier and safer to handle and transport compared to gaseous or liquid boron trifluoride. maximizemarketresearch.com
Historical Context of Boron Trifluoride-Methanol Complex Utilization in Organic Transformations
The utility of boron trifluoride and its complexes in organic chemistry has been recognized for a considerable time. As a versatile Lewis acid, boron trifluoride itself has a long history of use in initiating polymerization reactions and catalyzing a range of organic reactions, including esterification, dehydration, and condensation. wikipedia.org The specific use of the boron trifluoride-methanol complex gained significant traction with the work of researchers like Metcalfe and Schmitz, and more influentially, Morrison and Smith in 1964. researchgate.net Their comprehensive study on the esterification of various lipids highlighted the effectiveness of this reagent. researchgate.net Historically, the complex has been instrumental in Friedel-Crafts type reactions, enhancing yields and selectivity in the introduction of alkyl groups to aromatic rings. ontosight.ai The formation of stable 1:1 and 1:2 adducts between boron trifluoride and methanol (B129727) has been known for decades, with early studies focusing on their preparation and properties. tandfonline.commcmaster.ca
Fundamental Coordination Chemistry of Boron Trifluoride with Methanol
The formation and reactivity of the boron trifluoride-methanol complex are rooted in the principles of Lewis acid-base chemistry. ontosight.ai Boron trifluoride acts as a Lewis acid, while methanol serves as a Lewis base, leading to the formation of a coordination compound. ontosight.aicymitquimica.com
Boron trifluoride (BF₃) is a potent Lewis acid, a characteristic that stems from the electron-deficient nature of the central boron atom. vedantu.comdoubtnut.com The boron atom in BF₃ has only six electrons in its valence shell, leaving it with an empty p-orbital and a strong tendency to accept a pair of electrons to complete its octet. vedantu.comstackexchange.com This electron deficiency makes BF₃ a versatile and widely used Lewis acid in organic synthesis. wikipedia.org Interestingly, the Lewis acidity of boron halides follows the trend BBr₃ > BCl₃ > BF₃, which is contrary to the trend of electronegativity of the halogens. pku.edu.cn This is often explained by the degree of π-bonding between the boron and halogen atoms, which is strongest for BF₃. wikipedia.org
Methanol (CH₃OH) functions as a Lewis base due to the presence of two lone pairs of electrons on the oxygen atom. quora.com These lone pairs can be donated to an electron-deficient species, such as a Lewis acid. quora.comquora.com The ability of methanol to donate an electron pair makes it a nucleophile and allows it to form coordination complexes with Lewis acids like boron trifluoride. quora.com While methanol can also act as a weak Brønsted-Lowry acid by donating its hydroxyl proton, its primary role in the context of the boron trifluoride complex is that of a Lewis base. quora.comyoutube.com The methoxide (B1231860) ion (CH₃O⁻), formed by the deprotonation of methanol, is an even stronger Lewis base. rsc.org
Boron trifluoride reacts with methanol to form stable coordination complexes, or adducts. tandfonline.com Depending on the molar ratio of the reactants, either a 1:1 adduct (BF₃·CH₃OH) or a 1:2 adduct (BF₃·2CH₃OH) can be formed. tandfonline.com In these adducts, the oxygen atom of the methanol molecule donates a pair of electrons to the boron atom of boron trifluoride, forming a coordinate covalent bond. ontosight.aicymitquimica.com The formation of these adducts is an exothermic process. researchgate.net Studies have shown that in the 1:2 complex, the second methanol molecule is hydrogen-bonded to the first. researchgate.net At methanol to boron trifluoride ratios greater than 2:1, the formation of the methoxytrifluoroborate anion (CH₃OBF₃⁻) and the protonated methanol cation (CH₃OH₂⁺) has been observed. tandfonline.comacs.org
Spectroscopic techniques are crucial for the characterization of the boron trifluoride-methanol adducts.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in studying the interaction between BF₃ and methanol. acs.org ¹H and ¹⁹F NMR studies have been used to identify the different species present in solution, including the 1:1 and 1:2 adducts. acs.org For instance, in the ¹H NMR spectrum, distinct peaks for the methyl protons of free and coordinated methanol can be observed. cdnsciencepub.com NMR has also been used to study the exchange rates of the methoxyl group and fluorine atoms between the different species in solution. researchgate.netacs.org
IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the adducts. researchgate.net A complete vibrational analysis of the 1:1 and 1:2 adducts has been carried out, revealing that in both compounds, the O-BF₃ groups are associated through dipole-dipole interactions. researchgate.net In the 1:1 complexes, there is additional association through hydrogen bonding. researchgate.net Raman spectroscopy has also been used to directly identify the ionic species formed in the liquid phase, such as BF₄⁻ and CH₃OH₂⁺. researchgate.net The IR spectrum of BF₃ itself shows characteristic absorption bands that are altered upon complexation with methanol. umich.edu
Table 1: Spectroscopic Data for Boron Trifluoride-Methanol Adducts
| Spectroscopic Technique | Adduct | Key Observations | Reference |
|---|---|---|---|
| ¹H NMR | BF₃·CH₃OH & BF₃·2CH₃OH | Distinct signals for free and coordinated methanol. | acs.org |
| ¹⁹F NMR | BF₃·CH₃OH & BF₃·2CH₃OH | Signals corresponding to different fluorine environments. | acs.org |
| IR Spectroscopy | BF₃·CH₃OH & BF₃·2CH₃OH | Shifts in vibrational frequencies upon complexation. | researchgate.net |
| Raman Spectroscopy | BF₃·CH₃OH & BF₃·2CH₃OH | Evidence of ionic species like BF₄⁻ and CH₃OH₂⁺. | researchgate.net |
| Compound Name |
|---|
| Boron trifluoride |
| Methanol |
| Boron trifluoride-methanol complex |
| BF₃·CH₃OH |
| BF₃·2CH₃OH |
| Methoxytrifluoroborate |
| Protonated methanol |
| Boron tribromide |
| Boron trichloride (B1173362) |
Current Research Trends and Future Prospects of Boron Trifluoride-Methanol Complex
The boron trifluoride-methanol complex (BF₃·CH₃OH), a Lewis acid-base adduct formed between boron trifluoride and methanol, continues to be a subject of significant interest in chemical research due to its versatility as a catalyst and reagent. ontosight.aiheyigasglobal.com Current research is focused on optimizing its existing applications, exploring novel transformations, and aligning its use with the principles of green chemistry. The future prospects of the complex are intrinsically linked to the growth of high-technology sectors, including pharmaceuticals, advanced materials, and petrochemicals. futuremarketinsights.comglobalinsightservices.com
Current Research Trends
The strong Lewis acidity of the boron trifluoride-methanol complex makes it a potent catalyst for a variety of organic reactions. heyigasglobal.comsigmaaldrich.com Research continues to build upon its established roles in esterification and transesterification, which are crucial for processes like biodiesel production. heyigasglobal.comsigmaaldrich.comscirp.org
Key research trends include:
Advanced Catalysis: Scientists are exploring the efficiency of the BF₃·CH₃OH complex in more intricate syntheses. This includes its use in the one-pot synthesis of complex, oxygen-rich tricyclic peroxides from β,δ-triketones and hydrogen peroxide, demonstrating its ability to facilitate complex molecular arrangements. researchgate.net
Process Optimization: A significant trend is the enhancement of reaction conditions to improve efficiency and reduce energy consumption. For instance, research has shown that using microwave irradiation in conjunction with the boron trifluoride-methanol catalyst can dramatically shorten the time required for the transesterification of triacylglycerols to form fatty acid methyl esters (FAMEs), a key step in analyzing fatty acid composition. scirp.org
Sustainable Chemistry: While the complex is highly effective, the broader field is moving towards more environmentally friendly chemical processes. futuremarketinsights.com This drives research into improving the lifecycle of catalysts like BF₃·CH₃OH, including methods for recovery and reuse, and exploring less hazardous alternatives for specific applications.
Pharmaceutical Synthesis: The pharmaceutical industry increasingly utilizes boron trifluoride complexes for the synthesis of high-purity intermediates required for active pharmaceutical ingredients (APIs), including antibiotics and steroids. futuremarketinsights.comtransparencymarketresearch.com The BF₃·CH₃OH complex is valued for its role in specific reactions, such as the deacetylation of acetanilides and the synthesis of amino-containing cyanine (B1664457) dyes. sigmaaldrich.comsigmaaldrich.com
Detailed Research Findings
Recent studies highlight the specific catalytic advantages of the boron trifluoride-methanol complex. In the preparation of FAME from vegetable oils, the complex serves as a powerful acidic catalyst. scirp.org Research comparing conventional heating with microwave irradiation found that microwave heating could significantly reduce reaction times from hours to minutes, demonstrating a path toward more efficient industrial processes. scirp.org Another area of study involves the reaction of the complex with sodium methoxide to produce trimethyl borate (B1201080), a precursor for boric acid, with investigations focusing on optimizing reaction conditions and yields. researchgate.net
Interactive Table: Recent Research Applications of Boron Trifluoride-Methanol Complex
| Research Area | Application | Key Finding | Reference |
| Organic Synthesis | Synthesis of Tricyclic Monoperoxides | Serves as an efficient catalyst for the reaction of β,δ-triketones with H₂O₂, producing complex peroxides in high yields (48-93%). | researchgate.net |
| Biofuel Production | Transesterification of Vegetable Oils | Acts as a powerful acidic catalyst for producing fatty acid methyl esters (FAME) for biodiesel. | heyigasglobal.comsigmaaldrich.com |
| Process Chemistry | Microwave-Assisted FAME Preparation | The use of microwave irradiation with the catalyst reduces derivatization time significantly compared to conventional heating. | scirp.org |
| Pharmaceutical Chemistry | Deprotection of Acetylated Amines | Effectively cleaves acetyl groups from dyes and acetanilides to yield free amino groups. | heyigasglobal.comsigmaaldrich.comsigmaaldrich.com |
| Inorganic Synthesis | Preparation of Boric Acid Precursors | Reacts with sodium methoxide to form trimethyl borate, with studies optimizing yield and reaction time. | researchgate.net |
Future Prospects
Future prospects for the boron trifluoride-methanol complex are concentrated in several key areas:
Petrochemicals and Polymers: The largest driver for the BF₃ market is the polymer and petrochemicals industry. globalinsightservices.comreanin.com The BF₃·CH₃OH complex is used in various processes, including isomerization and alkylation, which are fundamental to producing high-performance plastics, resins, and other materials. transparencymarketresearch.comhashnode.dev
Expanding Pharmaceutical Role: The demand for complex and high-purity pharmaceutical intermediates is growing globally. futuremarketinsights.com The catalytic properties of the BF₃·CH₃OH complex make it a valuable tool in synthesizing these molecules, and its use in this sector is expected to expand. futuremarketinsights.comtransparencymarketresearch.com
Electronics and Advanced Materials: While BF₃ gas is more prominent in semiconductor manufacturing for processes like ion implantation and etching, the development of new materials often requires specialized catalysts. futuremarketinsights.com The push for lightweight and durable materials in the aerospace and automotive industries could create new applications for BF₃ complexes. futuremarketinsights.com
Growth in Developing Markets: The market for boron trifluoride is seeing increased demand from developing economies in the Middle East, Latin America, and Africa, tied to the growth of their domestic petrochemical and pharmaceutical industries. futuremarketinsights.com
Interactive Table: Market Projections for Boron Trifluoride & Complexes
| Metric | 2023/2024 Value | Projected Value (2030-2035) | CAGR | Key Growth Sectors |
| Market Size | USD 284.31 Million (2023) | USD 405.42 Million (2030) | 5.2% | Polymers & Petrochemicals, Pharmaceuticals, Electronics |
| Market Size | USD 362.4 Million (2025 Est.) | USD 667.6 Million (2035) | 6.3% | Chemical Synthesis, Semiconductor Manufacturing, Pharmaceuticals |
| BF₃-Methanol Complex Share | Approx. 8-10% of total market | Growing demand | - | Esterification, Pharmaceutical Synthesis |
Data compiled from multiple market analysis reports. futuremarketinsights.comreanin.com
Structure
2D Structure
Properties
IUPAC Name |
methanol;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXYCUKPDAAYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Boron, trifluoro(methanol)-, (T-4)- | |
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| Record name | Trifluoro(methanol)boron | |
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Vapor Pressure |
19.5 [mmHg] | |
| Record name | Trifluoro(methanol)boron | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
373-57-9, 2802-68-8 | |
| Record name | Boron, trifluoro(methanol)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoro(methanol)boron | |
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| Record name | Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Boron Trifluoride Methanol Complex in Catalysis
Elucidation of Catalytic Mechanisms in Esterification Reactions
The boron trifluoride-methanol solution is a prominent reagent for the preparation of methyl esters from carboxylic acids and for the transesterification of complex lipids. sigmaaldrich.com Its efficacy stems from the strong electrophilic nature of the boron atom in boron trifluoride, which readily forms a coordination complex with methanol (B129727).
The boron trifluoride-methanol complex serves as a powerful acidic catalyst for the esterification of fatty acids. scirp.orgscirp.org This Lewis acid complex is highly effective for converting both free fatty acids and acylglycerols into their corresponding fatty acid methyl esters (FAMEs). scirp.org The reaction is often rapid; for instance, the esterification of free fatty acids can reach completion within two minutes when refluxed with a 12% to 14% solution of boron trifluoride in methanol. scirp.org This efficiency makes it a valuable tool for sample preparation in the analysis of fatty acid profiles, particularly for gas chromatography.
The catalytic action of the boron trifluoride-methanol complex in the esterification of carboxylic acids proceeds through a mechanism analogous to the classic Fischer esterification, but with the Lewis acid activating the carboxylic acid instead of a Brønsted acid.
The mechanism involves the following key steps:
Activation of the Carboxylic Acid: The electron-deficient boron atom of boron trifluoride (BF₃) coordinates with the oxygen atom of the carbonyl group (C=O) on the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. sigmaaldrich.com
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. sigmaaldrich.com
Proton Transfer and Elimination: A proton is transferred from the newly added methoxy (B1213986) group to one of the hydroxyl groups. Subsequently, a molecule of water is eliminated, a process facilitated by the catalyst.
Formation of the Ester: The final step is the deprotonation of the resulting species to yield the methyl ester and regenerate the catalyst.
This reaction is reversible, and to achieve a high yield of the ester, the water produced during the reaction must be removed to drive the equilibrium toward the products. sigmaaldrich.comsigmaaldrich.com
Transesterification is a process where an alcohol from an existing ester is displaced by another alcohol. sigmaaldrich.com The boron trifluoride-methanol complex is a highly effective catalyst for the transesterification of various lipid classes to produce fatty acid methyl esters. heyigasglobal.com The mechanism is initiated by the activation of the ester's carbonyl group by the BF₃ Lewis acid, which facilitates the nucleophilic attack by methanol.
This method has been successfully applied to a wide array of lipids. Research has established optimal conditions for the transesterification of numerous lipid classes, demonstrating the broad applicability of this reagent. scirp.orgscirp.org
| Lipid Class | Typical Reaction Time (minutes) |
|---|---|
| Phosphoglycerols | ~10 |
| Triacylglycerols (TAGs) | ~30 |
| Sterol Esters | Data Not Specified |
| Monoacylglycerols | Data Not Specified |
| Diacylglycerols | Data Not Specified |
| Sphingolipids | Data Not Specified |
Data derived from studies on the optimal conditions for transesterification. scirp.org
While the boron trifluoride-methanol complex is an efficient catalyst, its use can sometimes lead to side reactions that affect the stereochemistry and structure of the fatty acids, particularly those with unsaturation. usda.gov
Key considerations include:
Artifact Formation: At high concentrations, the reagent can catalyze the addition of methanol across the double bonds of unsaturated fatty acids, leading to the formation of methoxy artifacts. researchgate.net
Isomerization: The use of boron trifluoride may cause the partial isomerization of double bonds in fatty acids. usda.gov This can alter the natural cis/trans configuration of the fatty acid chains. Care must be taken in choosing reaction conditions to minimize these unwanted side reactions. sigmaaldrich.com
Catalytic Pathways in Acylation Reactions
The boron trifluoride-methanol complex also functions as a catalyst in acylation reactions, which involve the introduction of an acyl group into a molecule. One of the significant advantages of using BF₃ over other similar catalysts is that it does not lead to the formation of fluoroanhydrides during acylation with acid anhydrides. sigmaaldrich.comsigmaaldrich.com
The fundamental role of a Lewis acid catalyst like boron trifluoride in acylation is the activation of the electrophile. The mechanism of activation proceeds as follows:
Coordination to the Acylating Agent: The boron trifluoride coordinates to the carbonyl oxygen of the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride).
Enhancement of Electrophilicity: This coordination withdraws electron density from the carbonyl group, significantly increasing the positive partial charge on the carbonyl carbon.
Facilitation of Nucleophilic Attack: The now highly electrophilic carbonyl carbon is readily attacked by a nucleophile (such as an aromatic ring in Friedel-Crafts acylation), leading to the formation of the acylated product.
This activation pathway is crucial for reactions that might otherwise be too slow or require more harsh conditions to proceed. The use of boron trifluoride in conjunction with reagents like trifluoroperacetic acid can also lead to oxidations of alkenes and aromatic rings that involve rearrangement of the molecular skeleton. wikipedia.org
Reaction Mechanisms in Acylation with Acid Anhydrides and Chlorides
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group into an aromatic ring. This reaction is typically catalyzed by a Lewis acid, which enhances the electrophilicity of the acylating agent, either an acid chloride or an acid anhydride. The boron trifluoride-methanol complex serves as an effective catalyst for these transformations.
The generally accepted mechanism for Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. In the case of an acyl chloride, the Lewis acid (BF₃) coordinates to the chlorine atom. For an acid anhydride, coordination occurs at one of the carbonyl oxygen atoms. This coordination polarizes the C-Cl or C-O bond, facilitating its cleavage to form the resonance-stabilized acylium ion (R-C≡O⁺).
The specific role of methanol in the BF₃·CH₃OH complex in this context is to moderate the Lewis acidity of the boron trifluoride. The reaction mechanism can be delineated in the following steps:
Formation of the Acylium Ion: The BF₃·CH₃OH complex first activates the acylating agent. The Lewis acidic boron center coordinates with the halogen of the acyl chloride or a carbonyl oxygen of the acid anhydride. This coordination weakens the bond to the acyl group, leading to the departure of the leaving group (as [Cl-BF₃]⁻ or [RCOO-BF₃]⁻) and the formation of the electrophilic acylium ion.
Electrophilic Aromatic Substitution: The aromatic substrate, acting as a nucleophile, attacks the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation and Catalyst Regeneration: A weak base, such as the [Cl-BF₃]⁻ anion or another substrate molecule, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, which can then participate in another catalytic cycle.
Unlike Friedel-Crafts alkylation, the acylation reaction is generally not prone to polysubstitution. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack. Furthermore, the acylium ion is resonance-stabilized and does not typically undergo rearrangement, leading to predictable product formation.
| Step | Description | Intermediate/Transition State |
| 1 | Activation of Acylating Agent | Formation of a complex between BF₃ and the acyl chloride/anhydride. |
| 2 | Formation of Acylium Ion | Cleavage of the C-Cl or C-O bond to generate a resonance-stabilized acylium ion (RCO⁺). |
| 3 | Nucleophilic Attack | The π-electrons of the aromatic ring attack the acylium ion. |
| 4 | Formation of Sigma Complex | A resonance-stabilized arenium ion (sigma complex) is formed. |
| 5 | Deprotonation | A proton is removed from the sigma complex, restoring aromaticity. |
| 6 | Product Formation | The final acylated aromatic product is formed, and the catalyst is regenerated. |
This table outlines the generalized steps in a BF₃-catalyzed Friedel-Crafts acylation reaction.
Exploration of Mechanisms in Alkylation Processes
Alkylation reactions, particularly Friedel-Crafts alkylation, are pivotal for attaching alkyl groups to aromatic rings. The boron trifluoride-methanol complex catalyzes these reactions by activating the alkylating agent to generate a carbocation or a highly polarized complex that acts as the electrophile.
The mechanism of Friedel-Crafts alkylation catalyzed by the BF₃·CH₃OH complex is a classic example of electrophilic aromatic substitution. The process is initiated by the interaction of the Lewis acid catalyst with the alkylating agent, which is typically an alkyl halide, an alkene, or an alcohol.
Generation of the Electrophile: The BF₃ in the complex coordinates with the leaving group of the alkylating agent (e.g., the halogen of an alkyl halide or the hydroxyl group of an alcohol). This coordination makes the leaving group a better leaving group, facilitating the formation of a carbocation electrophile. In the case of an alkene, protonation by a Brønsted acid (which can be generated in situ) or coordination with the Lewis acid can lead to the formation of a carbocation.
Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a new carbon-carbon bond and a resonance-stabilized arenium ion intermediate.
Deprotonation: A proton is abstracted from the arenium ion by a base (e.g., the displaced leaving group complexed with the catalyst), restoring the aromaticity of the ring and yielding the alkylated product.
A significant challenge in Friedel-Crafts alkylation is the propensity of the intermediate carbocation to undergo rearrangement to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or alkyl shift). This can lead to a mixture of products with different alkyl structures than that of the starting alkylating agent.
The regioselectivity of Friedel-Crafts alkylation is governed by the directing effects of the substituents already present on the aromatic ring. Activating groups (electron-donating groups) direct the incoming alkyl group to the ortho and para positions, while deactivating groups (electron-withdrawing groups) direct it to the meta position. Steric hindrance can also play a significant role, often favoring substitution at the less sterically crowded para position over the ortho position.
Stereoselectivity in traditional Friedel-Crafts alkylation is often low or non-existent. The carbocation intermediate is planar (sp²-hybridized), and the nucleophilic attack by the aromatic ring can occur from either face with equal probability, leading to a racemic mixture if a new stereocenter is formed.
| Alkylating Agent | Aromatic Substrate | Catalyst | Potential for Rearrangement | Major Product(s) |
| 1-Chloropropane | Benzene | BF₃·CH₃OH | Yes (to isopropyl cation) | Isopropylbenzene |
| 2-Propanol | Toluene | BF₃·CH₃OH | No | o- and p-Isopropyltoluene |
| Ethene | Benzene | BF₃·CH₃OH / H⁺ | No | Ethylbenzene |
| tert-Butyl chloride | Anisole | BF₃·CH₃OH | No | p-tert-Butylanisole |
This table provides illustrative examples of product formation in Friedel-Crafts alkylation, highlighting the issue of carbocation rearrangement and regioselectivity.
Ring-Opening Reactions of Epoxides
The boron trifluoride-methanol complex is a highly effective catalyst for the ring-opening of epoxides. Epoxides are three-membered cyclic ethers that are strained and thus susceptible to ring-opening reactions, which can be initiated by either acids or bases. Lewis acids like BF₃ are particularly effective in promoting these reactions.
The catalytic cycle for the Lewis acid-mediated ring-opening of an epoxide begins with the coordination of the electron-deficient boron atom of BF₃ to the oxygen atom of the epoxide ring. This coordination serves two primary purposes:
It polarizes the carbon-oxygen bonds of the epoxide, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.
It weakens the C-O bonds, facilitating the ring-opening process.
Following this activation, the reaction can proceed via several pathways. A nucleophile can attack one of the electrophilic carbon atoms, leading to the opening of the ring. The regioselectivity of this attack depends on both electronic and steric factors. Under acidic conditions, the reaction has significant Sₙ1 character, and the nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing positive charge in the transition state. The stereochemistry of the reaction is typically anti-addition, resulting from the backside attack of the nucleophile relative to the epoxide oxygen.
In the absence of a strong external nucleophile, rearrangement can occur following the ring-opening, a process known as the Meinwald rearrangement, to yield carbonyl compounds.
Theoretical studies, often employing density functional theory (DFT), have provided significant insights into the mechanism of BF₃-catalyzed epoxide reactions. These studies have modeled the structures of the BF₃-epoxide complexes and the transition states for their subsequent reactions.
Computational analyses have shown that upon coordination of BF₃ to the epoxide oxygen, the C-O bonds are elongated, indicating their weakening. The reaction can then proceed through different pathways:
A concerted pathway , where the ring-opening and the migration of a substituent (e.g., a hydride or alkyl group in a Meinwald rearrangement) occur in a single step.
A stepwise pathway , involving the formation of a distinct intermediate. This intermediate can be a zwitterion or a BF₃ addition compound, which is formed by the transfer of a fluoride (B91410) ion from the BF₃ moiety to the carbocationic center that develops as the C-O bond breaks. This fluorohydrin intermediate can then rearrange to the final product.
These theoretical models help to explain the observed product distributions and selectivities in these reactions. For instance, the calculated energy barriers for the different pathways can predict which one is more favorable under specific reaction conditions.
| Epoxide Substrate | Reaction Pathway | Calculated Intermediate | Key Findings from Theoretical Studies |
| Stilbene oxide | Stepwise | Zwitterion and BF₂-bound fluorohydrin | The reaction proceeds through a zwitterionic intermediate, which can then rearrange. Fluoride transfer from BF₃ is a possible competing pathway. |
| Propylene oxide | Concerted or Stepwise | Carbocation-like transition state | The pathway is dependent on the solvent and substitution pattern. The transition state has significant carbocationic character at the more substituted carbon. |
| Cyclohexene oxide | Stepwise | Fluorohydrin intermediate | Ring-opening is coupled to fluoride transfer, leading to a syn-fluorohydrin intermediate with retention of configuration through a single transition state. |
This table summarizes findings from theoretical studies on the mechanisms of BF₃-catalyzed reactions of different epoxides.
Other Catalytic Applications and Proposed Mechanisms
Beyond its well-known uses, the BF₃·MeOH complex facilitates a range of other important chemical reactions. The following subsections explore its role in the cleavage of acetylated dyes, the formation of methyl ethers from alcohols, the deacetylation of N-acetylated amines, and the conversion of sulfur-containing phosphoramidates.
The boron trifluoride-methanol complex is an effective reagent for the cleavage of acetyl groups from acetylated dyes, a crucial step in the synthesis of amino-group-possessing cyanine (B1664457) dyes. nih.gov These dyes are labile compounds, necessitating mild deprotection conditions to avoid degradation. nih.gov The BF₃·MeOH complex provides a solution by enabling the deacetylation to proceed in high yields under simple reflux in a methanolic solution. nih.gov
The proposed mechanism for this acid-catalyzed deacetylation begins with the protonation of the carbonyl oxygen of the acetyl group by the acidic BF₃·MeOH complex. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A molecule of methanol, the solvent, then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the transfer of a proton and the subsequent elimination of the amine, which is then protonated to form an ammonium (B1175870) salt. The final amine product is obtained after a neutralization step.
Table 1: Cleavage of Acetylated Dyes with BF₃·MeOH
| Acetylated Dye | Product | Yield | Conditions |
|---|
The BF₃·MeOH complex is utilized in the formation of methyl ethers from alcohols. nih.gov This reaction is particularly effective for allylic alcohols that have an alkyl branch at the allylic position. nih.gov As a strong Lewis acid, the BF₃·MeOH complex facilitates this etherification reaction. nih.gov
The mechanism of this reaction involves the activation of the alcohol by the Lewis acid, BF₃. The boron trifluoride coordinates to the hydroxyl group of the alcohol, making it a better leaving group (water). A molecule of methanol then acts as a nucleophile, attacking the resulting carbocation or participating in an SN2-type displacement of the activated hydroxyl group. Subsequent deprotonation of the oxonium ion intermediate yields the corresponding methyl ether.
Table 2: Formation of Methyl Ethers from Alcohols using BF₃·MeOH
| Substrate Alcohol | Product |
|---|---|
| Allylic alcohols with an alkyl branch | Corresponding methyl ether |
The boron trifluoride-methanol complex serves as a mild yet powerful reagent for the deprotection of N-acetylated amines. nih.govtcichemicals.com This method is noted for its remarkable selectivity in deacetylation, particularly in the presence of other common amino-protecting groups, and its sensitivity to the steric hindrance of the substrate. nih.govtcichemicals.com
The underlying mechanism is an acid-catalyzed hydrolysis of the amide bond. The reaction is initiated by the protonation of the amide's carbonyl oxygen by the BF₃·MeOH complex. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a molecule of water, a weak nucleophile. Following proton transfer steps, the amide bond is cleaved, leading to the elimination of the amine. The amine is subsequently protonated to form an ammonium salt, and the desired free amine is obtained upon neutralization.
Table 3: Deacetylation of N-Acetylated Amines with BF₃·MeOH
| Substrate | Key Features of the Reaction |
|---|---|
| Acetanilides | Remarkable deprotection selectivity |
The specific application of boron trifluoride-methanol for the direct conversion of sulfur-containing phosphoramidates to phosphate (B84403) methyl esters is not extensively detailed in the available research. However, the reactivity of Lewis acids like boron trifluoride with organophosphorus compounds provides a basis for a proposed mechanistic pathway. Lewis acids are known to catalyze transesterification reactions. In such a reaction, the Lewis acid would activate the sulfur-containing phosphoramidate (B1195095).
A plausible mechanism would involve the coordination of the Lewis acid (BF₃) to the sulfur atom of the P=S bond. This coordination would increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack by methanol. The subsequent steps would likely involve the formation of a pentacoordinate intermediate, followed by the elimination of a sulfur-containing species and the formation of the P=O bond, resulting in the phosphate methyl ester. The efficiency of such a conversion would depend on the specific structure of the phosphoramidate and the reaction conditions.
Synthetic Methodologies Utilizing Boron Trifluoride Methanol Complex
Preparation of Fatty Acid Methyl Esters (FAMEs)
The preparation of fatty acid methyl esters (FAMEs) is a critical step for the analysis of fatty acid profiles in various samples, such as oils, fats, and biological tissues, primarily through gas chromatography (GC). scirp.orgresearchgate.net The BF₃-methanol reagent is widely recognized and utilized for converting both free fatty acids (FFAs) and acylglycerols into their corresponding FAMEs. scirp.orgseafdec.org This method is valued for its applicability to a broad spectrum of lipids, including triglycerides, diglycerides, monoglycerides, and various phospholipids. researchgate.net The general procedure involves saponifying lipids with a base like sodium hydroxide (B78521) in methanol (B129727), followed by esterification of the liberated fatty acids with the BF₃-methanol reagent under heat. seafdec.org
The efficiency of FAMEs synthesis using BF₃-methanol is highly dependent on several reaction parameters, including temperature, reaction time, and reagent concentrations. Optimization of these conditions is crucial to ensure complete conversion and to prevent the degradation of sensitive fatty acids.
For the transesterification of various lipid classes, specific conditions have been recommended. For instance, using a 12-14% BF₃-methanol solution at 100°C, the transesterification of phosphocylglycerols can be completed in approximately 10 minutes, while triacylglycerols require around 30 minutes for complete conversion. researchgate.net The esterification of free fatty acids is notably rapid, often completing within two minutes under reflux with a 12% to 14% BF₃-methanol solution. aocs.orgscirp.org
More recent studies have focused on systematically optimizing these parameters. One study investigating the derivatization of fatty acids in bee products found that the optimal conditions using conventional heating were a temperature of 70°C for a duration of 90 minutes. semanticscholar.org This combination yielded the highest recovery of total fatty acids. semanticscholar.org The popularity and reliability of the BF₃-methanol method are underscored by its adoption by official bodies such as the American Oil Chemists' Society (AOCS) and the Association of Official Analytical Chemists (AOAC). researchgate.net
Table 1: Optimized Reaction Conditions for FAMEs Synthesis
| Parameter | Optimized Value/Range | Lipid Class | Source |
|---|---|---|---|
| Temperature | 70 °C | General Fatty Acids | semanticscholar.org |
| 100 °C | Triacylglycerols, Phospholipids | researchgate.net | |
| Reaction Time | 90 minutes | General Fatty Acids | semanticscholar.org |
| 30 minutes | Triacylglycerols | researchgate.net | |
| 10 minutes | Phosphocylglycerols | researchgate.net | |
| 2 minutes | Free Fatty Acids | aocs.orgscirp.org |
| BF₃ Concentration | 12-14% in Methanol | General Lipids | aocs.org |
Conventional heating methods for FAMEs synthesis can be time-consuming. scirp.orgresearchgate.net Microwave irradiation has emerged as a powerful alternative that significantly accelerates the transesterification process. aocs.orgscirp.org The use of microwave energy can reduce reaction times from minutes or hours to mere seconds. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted FAMEs Synthesis
| Method | Typical Reaction Time | Key Advantages | Source |
|---|---|---|---|
| Conventional Heating | 30 - 60 minutes | Well-established, official method | researchgate.net |
| Microwave Irradiation | 60 seconds | Extremely rapid, accurate results | scirp.orgresearchgate.net |
A significant drawback of using the BF₃-methanol reagent is the potential for the formation of artifacts, particularly with unsaturated fatty acids. aocs.orgresearchgate.net When high concentrations of boron trifluoride (e.g., 50%) are used, or when reaction times are prolonged, methoxy (B1213986) artifacts can be produced by the addition of methanol across the double bonds of the fatty acid chains. aocs.orgresearchgate.net These methoxy-substituted fatty acids can interfere with the accurate quantification of the original fatty acid profile. researchgate.net
The formation of these artifacts is dependent on both the reaction time and the age of the BF₃-methanol reagent. researchgate.net Research has shown that reducing the reaction time is a key strategy to avoid artifact formation. researchgate.net The use of microwave irradiation, by drastically shortening the required heating time, serves as an effective method to minimize the production of these undesirable byproducts. researchgate.net Another approach to mitigate artifact formation is to use alternative reagents, such as boron trichloride (B1173362) in methanol, which has been shown to cause less degradation of sensitive fatty acids like cyclopropane (B1198618) fatty acids. aocs.org
Synthesis of Boron-Containing Compounds
Beyond its role in lipid analysis, the boron trifluoride-methanol complex is a crucial starting material for the synthesis of various boron compounds, especially those enriched with the boron-10 (B1234237) (¹⁰B) isotope, which has significant applications in the nuclear industry and medicine. nih.govnih.govd-nb.info
The synthesis of boric-10 acid (H₃¹⁰BO₃) often proceeds through the intermediate trimethyl borate-10 ((CH₃O)₃¹⁰B). researchgate.nettandfonline.com One common route involves the reaction of a boron-10 trifluoride complex, such as BF₃-ether or BF₃-methanol, with sodium methoxide (B1231860) in a methanol solvent to produce trimethyl borate-10. researchgate.nettandfonline.comgoogle.com This ester is then hydrolyzed to yield the final boric-10 acid. researchgate.nettandfonline.com
The synthesis of trimethyl borate-10 from boron-10 trifluoride-ether complex and sodium methylate has been optimized. A yield of 87.43% was achieved by reacting the components at 55°C for 32 hours in methanol. researchgate.net The subsequent hydrolysis of the trimethyl borate-10 to boric-10 acid was optimized to occur at room temperature with a yield of 97.13% and a purity exceeding 99.0%. researchgate.net
An alternative, one-step method for preparing boric-10 acid uses the self-made boron trifluoride-methanol complex reacted directly with water and calcium chloride. nih.govnih.govd-nb.info This process avoids the isolation of the trimethyl borate (B1201080) intermediate. tandfonline.com
The enrichment of boron-10 is a critical process, as this isotope has a very high neutron absorption cross-section. d-nb.info Understanding the kinetics and optimizing the reactions are essential for efficient production.
The kinetics of the reaction between the boron trifluoride-methanol complex and sodium methoxide to produce enriched ¹⁰B-methylborate has been studied. researchgate.netresearchgate.net The reaction was found to follow first-order kinetics with a rate constant of 0.022 min⁻¹ at 65°C (338 K) and an activation energy of 65 kJ/mol. researchgate.net Conductivity measurements proved to be a more feasible method for monitoring the reaction kinetics compared to acid-base titration. researchgate.net
The optimization of the one-step synthesis of boric-10 acid from the BF₃-methanol complex has also been thoroughly investigated. nih.govnih.govd-nb.info Key parameters affecting the purity and yield include reaction time, the molar ratio of reactants, and the amount of water. The optimal conditions were determined to be a reaction time of 20 hours, a molar ratio of calcium chloride to the BF₃-methanol complex of 3:1, and the use of 1 liter of deionized water for each mole of the complex. nih.govnih.govd-nb.info Under these optimized conditions, a final product purity of 99.95% and a yield of 96.47% were achieved. nih.govnih.govd-nb.info
Table 3: Optimized Conditions for Boric-10 Acid Synthesis
| Parameter | Optimized Value | Source |
|---|---|---|
| Reaction Time | 20 hours | nih.govnih.govd-nb.info |
| n(CaCl₂) : n(¹⁰BF₃·MeOH complex) | 3 : 1 | nih.govnih.govd-nb.info |
| Water Amount | 1 L per mole of complex | nih.govnih.govd-nb.info |
| Final Purity | 99.95% | nih.govnih.govd-nb.info |
Application in Nucleic Acid Synthesis
The boron trifluoride-methanol complex (BF₃·MeOH) serves as a specialized reagent in the chemical synthesis of nucleic acids, particularly in the crucial step of deprotection.
In automated DNA synthesis, protecting groups are used to prevent unwanted side reactions. The 5'-hydroxyl group of a nucleoside is commonly protected by a dimethoxytrityl (DMT) group. Before the next nucleotide can be added to the growing chain, this DMT group must be removed in a process called detritylation. oup.com
The boron trifluoride-methanol complex is an effective detritylating agent for this purpose. oup.comnih.govoup.com Unlike protic acids such as dichloroacetic acid (DCA), which are also used for detritylation, BF₃·MeOH functions as a Lewis acid. oup.com It operates by complexing with an electron pair of the ether oxygen in the DMT group. Subsequently, methanol provides the proton required to complete the cleavage of the ether bond, releasing the 5'-hydroxyl group for the next coupling reaction. oup.com While effective, the BF₃·MeOH method can be less convenient for routine synthesis than DCA, partly because it does not produce the characteristic orange color upon detritylation, which serves as a visual confirmation of a successful coupling step. oup.com
A comparison between the standard DCA method and the BTMC method in a DNA synthesizer shows adjustments are necessary for the latter. The BF₃·MeOH method requires an additional wash step with a methanol-tetrahydrofuran mixture to remove the boron trifluoride complexed to the DNA. oup.com
A significant challenge in the synthesis of DNA, especially for sequences rich in purine (B94841) bases (adenine and guanine), is the risk of depurination. oup.com Protected purine bases can be unstable in the presence of strong protic acids like DCA. oup.com This instability can lead to the cleavage of the glycosidic bond, removing the purine base from the sugar-phosphate backbone. This event, known as depurination, ultimately results in chain cleavage during the final deprotection step with ammonium (B1175870) hydroxide. oup.com Oligonucleotides with a high purine content or those with purines clustered near the 3'-end are particularly susceptible to this degradation when DCA is used. oup.com
The boron trifluoride-methanol complex offers a significant advantage as a non-depurinating detritylating agent. oup.comnih.govoup.comnih.govsigmaaldrich.com Its mechanism as a Lewis acid is gentler and less likely to cause the removal of the purine bases. oup.com Research has shown that in syntheses where DCA failed to produce adequate yields of purine-rich oligomers, the use of BF₃·MeOH resulted in superior yields. oup.com For instance, the synthesis of a 45-mer oligonucleotide rich in guanine (B1146940) showed only a small yield with DCA but an acceptable yield when using the BF₃·MeOH complex. oup.com Despite this advantage, HPLC analysis of monomeric nucleosides after degradation showed that both DCA and BF₃·MeOH produced oligomers free from base modification, suggesting the primary benefit of BF₃·MeOH is in preventing chain cleavage from depurination rather than other base modifications. oup.com
| Feature | Dichloroacetic Acid (DCA) | Boron Trifluoride-Methanol Complex (BF₃·MeOH) |
| Mechanism | Protic Acid | Lewis Acid oup.com |
| Depurination Risk | High, especially in purine-rich sequences oup.com | Low; effective non-depurinating agent oup.comsigmaaldrich.com |
| Yield for Purine-Rich Oligomers | Can be very low oup.com | Superior to DCA in difficult syntheses oup.com |
| Visual Confirmation | Produces an orange color, indicating successful detritylation oup.com | No color change oup.com |
| Process Modification | Standard protocol | Requires extra wash steps to remove the complex oup.com |
Industrial and Large-Scale Synthesis Applications
The catalytic properties of the boron trifluoride-methanol complex make it a valuable reagent in several industrial-scale synthetic processes, ranging from renewable energy to the production of fine chemicals and materials.
Boron trifluoride-methanol is a potent catalyst for the transesterification of vegetable oils and animal fats to produce fatty acid methyl esters (FAMEs), the primary component of biodiesel. heyigasglobal.comlabmartgh.comsigmaaldrich.com This process is a key application in the renewable energy sector. labmartgh.com The BF₃·MeOH complex acts as a strong Lewis acid, activating the carbonyl group of triglycerides in the oil, which facilitates the nucleophilic attack by methanol to replace the glycerol (B35011) backbone and form methyl esters.
| Catalyst | Feedstock | Key Finding | Citation |
| Boron trifluoride-methanol | Vegetable Oils | Powerful acidic catalyst for transesterification to form biodiesel. sigmaaldrich.com | sigmaaldrich.com |
| Boron trifluoride-methanol | Tallow (high FFA) | Higher methyl ester yields and lower acid values compared to sulphuric acid. teagasc.ie | teagasc.ie |
| Boron trifluoride-methanol | Pongamia pinnata oil | Used as the acid catalyst in a sequential direct transesterification method. researchgate.net | researchgate.net |
In the pharmaceutical and agrochemical industries, boron trifluoride-methanol is employed as a versatile and powerful Lewis acid catalyst. chemimpex.com Its ability to facilitate the formation of carbon-carbon bonds through reactions like alkylation and acylation makes it essential for synthesizing complex organic molecules that form the basis of many active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.com
The complex is also used as an esterification reagent in pharmaceutical synthesis. labmartgh.com For example, it has been used as a reagent for the gas chromatographic analysis of ritalinic acid, the main metabolite of methylphenidate, by methylating its carboxylic acid group. sigmaaldrich.com The demand for BF₃ complexes in the synthesis of pharmaceutical intermediates is a significant driver for the boron trifluoride market. maximizemarketresearch.comreanin.com The BF₃ Methanol Complex, specifically, is utilized in esterification reactions for various pharmaceutical and chemical applications, where it improves reaction rates and yields. reanin.com
The boron trifluoride-methanol complex serves as a catalyst in polymerization reactions. chemimpex.com As a Lewis acid, it can initiate the cationic polymerization of various monomers, such as phenolic and epoxy resins. maximizemarketresearch.com The use of BF₃ and its complexes is a key process in producing specialty polymers and resins, accounting for a significant portion of its market demand. reanin.com
The catalyst system, which can involve BF₃ complexed with alcohols like methanol, can be tuned to control the properties of the resulting polymer. google.com For instance, in the production of petroleum resins from hydrocarbon feeds, a supported boron trifluoride cocatalyst complex, which can include methanol, is used. The properties of the final resin are influenced by factors such as the catalyst loading on the support material. google.com The use of BF₃·MeOH in polymer chemistry leads to materials with specific, desirable properties for various industrial applications. chemimpex.com
Spectroscopic and Computational Analysis of Boron Trifluoride Methanol Complex
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the chemical environment of atomic nuclei, offering detailed information about the species present in solution and their dynamic exchange processes. Both proton (¹H) and fluorine-19 (¹⁹F) NMR have been instrumental in characterizing the boron trifluoride-methanol system.
Proton NMR Studies of Methanol-Boron Trifluoride Interactions
Proton NMR (¹H NMR) spectroscopy allows for the direct observation of the hydrogen nuclei within the methanol (B129727) molecule, providing a window into the effects of coordination with boron trifluoride. At low temperatures, where the rate of chemical exchange is slow on the NMR timescale, distinct signals for both free (uncoordinated) and complexed methanol molecules can be resolved. This separation of signals provides unequivocal evidence for the formation of a stable adduct in solution.
The coordination of the methanol oxygen atom to the electron-deficient boron atom leads to a deshielding of the methanol protons. Consequently, the ¹H NMR signals for the methyl (–CH₃) and hydroxyl (–OH) protons of the complexed methanol appear at a lower field (higher chemical shift) compared to those of free methanol.
| Species | Proton Group | Typical Chemical Shift Range (ppm) |
|---|---|---|
| Free Methanol | -CH₃ | ~3.4 |
| Free Methanol | -OH | Variable (depends on concentration and solvent) |
| BF₃·CH₃OH Complex | -CH₃ | Downfield shift relative to free methanol |
| BF₃·CH₃OH Complex | -OH | Downfield shift relative to free methanol |
Fluorine-19 NMR Analysis of Boron Trifluoride Complexes
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly well-suited for studying boron trifluoride complexes due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, which is directly influenced by the coordination of a Lewis base to the boron atom.
Upon formation of the BF₃-methanol adduct, the electron donation from the methanol oxygen to the boron atom increases the electron density around the fluorine atoms, resulting in increased shielding. This shielding effect causes the ¹⁹F NMR signal of the complex to appear at a higher field (lower chemical shift) compared to that of free, gaseous boron trifluoride.
A characteristic feature of the ¹⁹F NMR spectrum of boron trifluoride complexes is the observation of an isotope effect arising from the two naturally occurring boron isotopes, ¹⁰B (19.9% abundance) and ¹¹B (80.1% abundance). This results in a splitting of the fluorine signal, with the fluorine atoms attached to the heavier ¹¹B isotope resonating at a slightly higher field. For the BF₃-methanol complex, an isotope shift of approximately 0.068 ppm has been observed cdnsciencepub.com.
| Species | Typical ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |
|---|---|
| BF₃ (gas) | ~ -131 |
| BF₃·O(C₂H₅)₂ | -152.8 rsc.org |
| BF₃·CH₃OH | Shifted upfield from free BF₃ |
Elucidation of Species Present at Varying Molar Ratios
NMR spectroscopy has been pivotal in identifying the different chemical species that exist in solutions of boron trifluoride and methanol at various molar ratios. By carefully analyzing the changes in chemical shifts and the integration of the NMR signals, researchers have been able to map out the equilibrium between different adducts.
At a methanol to boron trifluoride molar ratio of 1:1, the predominant species in solution is the 1:1 adduct, BF₃·CH₃OH . As the concentration of methanol increases, a 1:2 adduct, BF₃·2CH₃OH , is formed. In this 1:2 complex, the second methanol molecule is believed to be hydrogen-bonded to the oxygen atom of the first methanol molecule, which is directly coordinated to the boron trifluoride.
Further increasing the methanol concentration (molar ratios greater than 2:1) leads to the formation of ionic species. NMR evidence supports the formation of the methoxytrifluoroborate anion ([CH₃OBF₃]⁻) and the protonated methanol cation ([CH₃OH₂]⁺) . This occurs through the transfer of a proton from the coordinated methanol to a free methanol molecule.
Exchange Reaction Kinetics using NMR Coalescence Temperatures
The boron trifluoride-methanol system is not static; rather, it is a dynamic equilibrium involving the exchange of methanol molecules and fluorine atoms between different species. NMR spectroscopy, particularly through the analysis of line broadening and coalescence phenomena, provides a powerful method for quantifying the rates of these exchange reactions.
At low temperatures, the exchange rates are slow, and separate NMR signals are observed for the different chemical environments. As the temperature is increased, the rate of exchange also increases. This causes the distinct NMR signals to broaden and eventually merge into a single, averaged signal at a specific temperature known as the coalescence temperature (T_c) .
By measuring the coalescence temperature and the initial separation of the signals in the absence of exchange, the rate constant (k) for the exchange process at that temperature can be calculated using the following equation:
k = (π * Δν) / √2
where Δν is the frequency separation of the two signals at slow exchange.
Two primary exchange processes have been studied in the BF₃-methanol system:
Methoxyl Exchange: The exchange of the methoxyl group (–OCH₃) between the 1:1 adduct and free methanol.
Fluorine Exchange: The exchange of fluorine atoms between the 1:1 adduct and free boron trifluoride.
The study of coalescence temperatures has allowed for the determination of the activation energies and other kinetic parameters for these exchange reactions, providing a deeper understanding of the lability of the coordinate bond in the complex.
Infrared (IR) and Raman Spectroscopy Investigations
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the molecular vibrations of a compound. These methods are highly sensitive to changes in bond strength and molecular symmetry upon complex formation, making them invaluable for studying the structure of the boron trifluoride-methanol adducts.
Vibrational Analysis of BF₃-Methanol Adducts
The formation of a coordinate bond between the methanol oxygen and the boron atom in boron trifluoride leads to significant changes in the vibrational frequencies of both molecules.
In free boron trifluoride, which has a trigonal planar (D₃h) symmetry, the symmetric B-F stretching mode (ν₁) is observed in the Raman spectrum at approximately 888 cm⁻¹, while the asymmetric B-F stretching mode (ν₃) is active in both IR and Raman spectra around 1505 cm⁻¹ dtic.milox.ac.uk. Upon complexation with methanol, the symmetry of the BF₃ moiety is lowered to C₃v. This change in symmetry causes the symmetric B-F stretch to become IR active and can lead to shifts in the vibrational frequencies.
Similarly, the C-O stretching vibration of methanol, typically observed around 1030 cm⁻¹, experiences a shift upon coordination to boron trifluoride. The donation of electron density from the oxygen to the boron atom weakens the C-O bond, resulting in a decrease in its vibrational frequency.
| Vibrational Mode | Free Molecule Frequency (cm⁻¹) | BF₃-Methanol Adduct Frequency (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| B-F Symmetric Stretch (ν₁) | ~888 (Raman) dtic.milox.ac.uk | Shifted and becomes IR active | IR, Raman |
| B-F Asymmetric Stretch (ν₃) | ~1505 (IR, Raman) dtic.milox.ac.uk | Shifted | IR, Raman |
| C-O Stretch | ~1030 | Shifted to lower frequency | IR, Raman |
By analyzing the vibrational spectra of the boron trifluoride-methanol complex and comparing them to the spectra of the individual components, researchers can gain detailed insights into the structural changes that occur upon the formation of the donor-acceptor bond.
Identification of Coordination Modes and Structural Features
The interaction between boron trifluoride (BF₃), a potent Lewis acid, and methanol (CH₃OH), a Lewis base, results in the formation of a coordination complex. In this arrangement, the boron atom in BF₃ is electron-deficient and lacks the electrons needed to fulfill the octet rule. guidechem.com Methanol, conversely, possesses two lone pairs of electrons on its oxygen atom. guidechem.com Coordination occurs when one of these lone pairs is donated to the empty orbital of the boron atom, forming a dative covalent bond. guidechem.comvedantu.com
Studies have identified that boron trifluoride can form both 1:1 and 1:2 molecular adducts with methanol, corresponding to BF₃·CH₃OH and BF₃·2CH₃OH, respectively. tandfonline.com The formation of these complexes leads to a system with notable acidity and high electrical conductivity. tandfonline.com This is attributed to the presence of ionic species that arise from the interactions within the complex. tandfonline.com In both the 1:1 and 1:2 adducts, the formation of the tetrakis(fluoroborate) anion (BF₄⁻) and the methyloxonium cation (CH₃OH₂⁺) has been observed. tandfonline.com At methanol-to-boron trifluoride ratios greater than 2:1, the formation of the conjugate base of the 1:1 adduct, CH₃OBF₃⁻, also occurs alongside the methyloxonium cation. tandfonline.com
Computational Chemistry and Theoretical Studies
The electronic structures of boron trifluoride complexes have been extensively investigated using ab initio molecular orbital methods. acs.orgnih.gov These high-level computational procedures provide deep insights into the nature of the bonding and charge transfer that occurs upon complex formation. nih.govpreprints.orgresearchgate.net The interaction is fundamentally a donor-acceptor process where the highest occupied molecular orbital (HOMO) of the donor molecule (methanol) interacts with the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule (boron trifluoride). researchgate.net This donation from the Lewis base to the Lewis acid is the primary charge transfer event. researchgate.net Simultaneously, a smaller degree of back-donation can occur from the HOMO of the acceptor to the LUMO of the donor. researchgate.net Such computational studies are crucial for understanding the fundamental electronic reorganizations that dictate the stability and reactivity of the BF₃-methanol complex.
Theoretical calculations have become indispensable for determining the enthalpies of adduct formation between boron trifluoride and Lewis bases. nih.govresearchgate.net High-level ab initio procedures, such as the G4* method, are employed to compute these enthalpies, which model the Lewis basicity of molecules. nih.govresearchgate.net Comparisons between theoretically calculated and experimentally measured enthalpies have revealed that solvent effects can be significant. nih.gov In some instances, computational values are considered a better approximation of the true gas-phase enthalpies than experimental figures, especially where experimental uncertainties are high or values are derived from indirect thermochemical cycles. mdpi.com The analysis allows for a critical examination of experimental data and helps refine the quantitative understanding of Lewis acid-base interactions. nih.govresearchgate.net
| Lewis Base | Experimental Enthalpy (kJ·mol⁻¹) | Calculated Enthalpy (G4*, kJ·mol⁻¹) |
|---|---|---|
| Dimethyl ether | 79.9 | 79.5 |
| Tetrahydrofuran | 90.4 | 92.9 |
| Trimethylamine | 117.2 | 123.4 |
| Ethyl acetate | 63.2 | 66.9 |
Accurately modeling the influence of solvents is critical for the theoretical prediction of Lewis basicity in solution. nih.govnih.gov To account for these environmental effects, computational studies often combine high-level ab initio procedures with sophisticated solvation models. nih.govnih.govresearchgate.net A common approach is the use of a specific solvation model (SSM) in conjunction with a polarized continuum model (PCM). nih.govpreprints.orgnih.gov
The SSM explicitly considers the direct, specific interactions between the solvent and the solute molecules. nih.govresearchgate.net For example, in dichloromethane (B109758) (DCM) solution, the solvent molecule can act as a hydrogen-bond donor (HBD). nih.govresearchgate.net This leads to specific hydrogen bonding interactions with both the Lewis base (e.g., methanol) and the resulting Lewis base-BF₃ adduct. nih.govnih.govresearchgate.net Studies have shown that the enthalpy of BF₃ adduct formation is clearly influenced by these specific base/DCM and adduct/DCM interactions, confirming that specific solvation is a vital contributor to experimentally determined Lewis basicity scales. nih.govpreprints.orgresearchgate.net The adduct, with its three fluorine atoms, can interact with three DCM molecules, while the Lewis base interacts with one. researchgate.net
The boron trifluoride-methanol complex is an effective catalyst for various organic reactions, including acylation and polymerization. guidechem.com Predicting the reactivity and, particularly, the selectivity of these catalyzed reactions is a significant challenge in computational chemistry. mit.edu While specific predictive models for BF₃-methanol catalyzed reactions are highly specialized, the general approach involves leveraging advanced computational techniques. mit.edunih.gov
Modern methods combine machine-learned representations of reactions with quantum mechanical descriptors to predict outcomes like regioselectivity. mit.edu For complex molecules, such as those found in pharmaceutical development, predicting which site in a molecule will react (site selectivity) is not trivial. nih.gov Ab initio quantum mechanics modeling can be used to calculate reaction barriers for each potential reaction site, which is an effective but computationally expensive way to determine selectivity. nih.gov More recent approaches use machine learning models, which can be trained on large datasets of known reactions to predict the major products with high accuracy, often requiring only milliseconds per reaction. mit.edu These predictive platforms are essential for accelerating the discovery and optimization of chemical reactions catalyzed by reagents like the boron trifluoride-methanol complex. mit.edu
Advanced Analytical Techniques in Conjunction with Boron Trifluoride Methanol Complex
Gas Chromatography (GC) Applications
Boron trifluoride-methanol is widely employed as an esterification reagent for carboxylic acids, preparing fatty acid methyl esters (FAMEs) for GC analysis. This derivatization is crucial for analyzing non-volatile compounds like fatty acids, which are converted into more volatile and thermally stable methyl esters.
A significant application of boron trifluoride-methanol is in the derivatization of ritalinic acid, the primary metabolite of methylphenidate, for gas chromatographic analysis in urine samples. nih.gov This method provides a safer alternative to hazardous reagents like diazomethane. nih.gov The process involves the solid-phase extraction of ritalinic acid from urine, followed by methylation of the carboxylic group using BF₃-methanol. nih.gov The resulting methyl ester of ritalinic acid, which is structurally identical to the parent compound methylphenidate, is then re-extracted and analyzed by GC with a nitrogen-phosphorus detector (NPD). nih.gov The specificity of the methylated ritalinic acid peak can be confirmed by GC-MS in scan mode. nih.gov
| Parameter | Value |
| Analyte | Ritalinic Acid |
| Derivatizing Reagent | Boron Trifluoride-Methanol |
| Analytical Technique | GC-NPD |
| Recovery | 96% |
| Limit of Detection | 0.05 µg/mL in a 10-mL urine sample |
This table summarizes the key parameters of the GC analysis of ritalinic acid after derivatization with boron trifluoride-methanol.
The BF₃-methanol complex is instrumental in the quantitative analysis of various derivatives, particularly fatty acid methyl esters (FAMEs). A simplified and rapid method involves the direct methylation of fatty acids in a given sample with BF₃ in methanol (B129727), followed by hexane (B92381) extraction. nih.gov This direct approach is an alternative to more conventional, multi-step protocols, aiming to reduce sample loss and contamination. nih.gov The efficiency of this methylation is critical for accurate quantification and can be influenced by the presence of a co-solvent like hexane, especially for samples rich in triglycerides. nih.gov The effectiveness of BF₃-methanol has been compared to other catalysts, and while it is highly efficient, the reaction conditions must be optimized to ensure complete derivatization for accurate quantitative results. nih.gov
| Matrix | Derivatization Method | Key Finding |
| Various (e.g., oils, tissues) | Direct methylation with BF₃-methanol | Addition of hexane after methylation enhances FAME extraction efficiency, crucial for high-triglyceride samples. nih.gov |
| Tuna | Comparison of six methylation methods | An artifact was observed when using BF₃ as the catalyst. nih.gov |
This table presents findings related to the quantitative analysis of derivatives using boron trifluoride-methanol.
Compound-specific stable hydrogen isotope analysis (δD) of fatty acids is a powerful tool in archaeological, geological, and environmental studies. nih.gov However, the derivatization of fatty acids to their corresponding methyl esters using BF₃-methanol prior to analysis by gas chromatography/thermal conversion/isotope ratio mass spectrometry (GC/TC/IRMS) can alter the hydrogen isotopic composition. nih.govresearchgate.net Research has shown that while this alteration occurs, the effect is reproducible and can be corrected. nih.gov Studies on saturated fatty acids such as myristic, palmitic, stearic, arachidic, and behenic acids demonstrated that the determined δD values are altered by a numerical increment that is comparable to the experimental error. nih.gov The difference between the mean corrected δD values and the mean bulk δD values was found to be less than 6.7‰. nih.gov
| Fatty Acid | Derivatization Reagent | Analytical Technique | Isotopic Effect |
| Myristic, Palmitic, Stearic, Arachidic, Behenic | 14% (w/v) Boron Trifluoride in Methanol | GC/TC/IRMS | Reproducible alteration in δD values, correctable. nih.gov |
This table outlines the application of BF₃-methanol in stable hydrogen isotope analysis and the observed isotopic effects.
Mass Spectrometry (MS) Applications
In conjunction with mass spectrometry, BF₃-methanol is used not only for the derivatization of analytes for improved detection but also in studies identifying reaction byproducts.
While BF₃-methanol is an effective esterification reagent, its use can lead to the formation of artifacts and side products. researchgate.net Methoxy-substituted fatty acid esters have been identified as artifacts when treating highly purified oleic acid or triolein (B1671897) with the reagent. researchgate.net The production of these artifacts can be dependent on the reaction time and the age of the BF₃-methanol reagent. researchgate.net Furthermore, methanolysis of lipids containing cyclopropane (B1198618) fatty acids using BF₃–methanol can also introduce artifacts that are not present when using other methylation methods. doaj.org Some studies have also indicated that BF₃-methanol can cause the destruction of unsaturated fatty acids. researchgate.net
Chromatographic Separations for Complex Reaction Mixtures
Boron trifluoride-mediated derivatization is a valuable tool for the analysis of complex mixtures, such as those found in environmental samples. For instance, a method using boron trifluoride in ethanol (B145695) (BF₃·EtOH) was optimized for the analysis of carboxylic acids in oil-polluted water by comprehensive two-dimensional gas chromatography-high-resolution mass spectrometry (GC×GC–HRMS). nih.gov This approach allowed for the tentative identification of thousands of degradation products from polycyclic aromatic hydrocarbons (PAHs) and aliphatic hydrocarbons, including various aliphatic and aromatic acids. nih.gov Similarly, BF₃-methanol is used to prepare FAMEs from complex lipid mixtures in edible oils for separation and analysis on highly polar phase GC columns, which are optimized for separating intricate mixtures of cis- and trans-fatty acids. thermofisher.com
| Sample Matrix | Derivatization Reagent | Analytical Technique | Outcome |
| Oil Polluted Water | BF₃·EtOH | GC×GC–HRMS | Tentative identification of thousands of degradation products, including aliphatic and aromatic acids. nih.gov |
| Edible Oils (Palm Oil, Margarine, Butter) | BF₃-Methanol | GC-FID with TR-FAME column | Separation of complex mixtures of cis- and trans-fatty acid methyl esters. thermofisher.com |
This table details the use of boron trifluoride-alkanol complexes in the chromatographic separation of complex mixtures.
Research Challenges and Methodological Considerations
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Achieving high yield and selectivity is paramount in chemical synthesis. The efficiency of reactions using the boron trifluoride-methanol complex is highly dependent on parameters such as temperature, reaction time, and reagent concentrations. Systematic optimization of these conditions is critical for ensuring complete conversion while preventing the degradation of sensitive molecules.
Studies have shown that different lipid classes may require different optimal conditions. For example, when using a 12-14% BF₃-methanol solution at 100°C, the complete transesterification of triacylglycerols requires about 30 minutes. In another application, the optimal conditions for an electrophilic aromatic substitution reaction catalyzed by a BF₃ complex were found to be a reaction time of 30 minutes at a temperature of 110°C. westmont.edu Microwave-assisted FAME preparation with BF₃ has also been optimized, with ideal conditions found to be a heating time of 60 seconds, an irradiation power of 220 W, and a specific volume of sodium hydroxide (B78521). researchgate.net
The table below summarizes findings from various studies on optimizing reaction conditions.
| Reaction Type | Key Parameters Optimized | Optimal Conditions Found |
| FAME Preparation (Microwave) | Heating time, irradiation power, base volume. researchgate.net | 60 seconds, 220 W, 1.5 mL NaOH. researchgate.net |
| Derivatization of Aromatic Carboxylic Acids | Reagent volume, temperature, time. nih.gov | 300 μL BF₃·EtOH per 200 μL sample, 75°C for 24 h. nih.gov |
| Electrophilic Aromatic Substitution | Temperature, time. westmont.edu | 110°C for 30 minutes. westmont.edu |
| In-situ Derivatization of Fatty Acids | Ratio of BF₃/MeOH to MeOH. mdpi.com | 45%/45% (v/v) BF₃-MeOH/MeOH. mdpi.com |
Development of Sustainable and Green Chemistry Approaches
In line with the principles of green chemistry, there is a growing effort to develop more sustainable and environmentally friendly alternatives to traditional chemical methods. This includes finding safer reagents and developing processes that are more energy-efficient and produce less waste.
One of the most promising green alternatives to chemical catalysis for transesterification is the use of enzymes. nih.gov Lipase-catalyzed transesterification is considered a "green" method for biodiesel production due to its mild reaction conditions, easier product separation, and the reusability of the biocatalyst. nih.govacs.org This enzymatic approach can also be applied to feedstocks with high free fatty acid content without the issue of saponification that plagues alkali-catalyzed methods. nih.gov
Handling and Storage of Boron Trifluoride-Methanol Complex in Laboratory Settings
The boron trifluoride-methanol complex is a flammable, toxic, and corrosive material that requires careful handling and storage to ensure laboratory safety. It should be stored in a cool, dry, and well-ventilated area, specifically in an approved flame-proof space. nih.gov Containers must be kept tightly closed and protected from physical damage. nih.govmdpi.com It is crucial to store the complex away from heat, sparks, open flames, and other ignition sources. mdpi.comresearchgate.net
Personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling the substance. mdpi.com Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors. nih.govmdpi.com All equipment should be electrically grounded before transfer operations to prevent static discharge. mdpi.com
The boron trifluoride-methanol complex is sensitive to moisture. rsc.org When exposed to moist air, it fumes, forming a dense white mist. nih.gov This is due to its reaction with water, which produces corrosive substances including boric acid and hydrofluoric acid. mdpi.com This high reactivity with moisture necessitates storage in tightly sealed containers to maintain the reagent's integrity and prevent the release of corrosive fumes. nih.govmdpi.com
The complex itself is highly corrosive, capable of causing severe skin burns and eye damage upon contact. mdpi.comresearchgate.net In case of spills, the area should be ventilated, and the spill should be absorbed with a dry, neutral carrier like sand or soda ash before being placed in an approved chemical waste container. mdpi.com Due to its corrosive nature towards metals, it should be stored in appropriate, resistant containers. rsc.org
Safe Disposal and Environmental Considerations
The safe disposal of Boron trifluoride methanol (B129727) complex and the management of its environmental impact are critical considerations for any laboratory or industrial setting utilizing this reagent. Due to its reactivity and the hazardous nature of its components and potential decomposition products, strict protocols must be followed to mitigate risks to personnel and the environment.
Disposal Procedures
Proper disposal of Boron trifluoride methanol complex is mandated by federal, state, and local environmental regulations. honeywell.com The primary methods involve treatment to neutralize its corrosive and toxic properties before final disposal. The material can be sent to a licensed chemical destruction facility or undergo controlled incineration equipped with flue gas scrubbing technology. echemi.com It is imperative that this compound is not discharged into sewer systems or allowed to contaminate water sources, soil, or animal feed. echemi.comscbt.com
For small spills or residual quantities, a cautious, multi-step neutralization process can be employed. This involves carefully dissolving the complex in water, followed by neutralization with an alkaline substance such as sodium carbonate. scbt.com Following neutralization, the addition of excess calcium chloride will precipitate the fluoride (B91410) ions as calcium fluoride, a more stable and less soluble compound. scbt.commerckmillipore.com The resulting solid precipitate can then be separated and transferred to an approved hazardous waste site. scbt.com Empty containers must be decontaminated and disposed of according to the same regulations. scbt.com
Interactive Table: Disposal Methods for this compound Complex
| Disposal Method | Description | Key Considerations |
|---|---|---|
| Licensed Waste Disposal | Transferring the chemical to a specialized, approved waste disposal plant. honeywell.comtcichemicals.com | Ensures compliance with all environmental regulations. Requires proper labeling and transportation. |
| Controlled Incineration | Burning the compound in a licensed apparatus with flue gas scrubbing capabilities. echemi.com | High temperatures can decompose the compound, but scrubbing is necessary to remove acidic and toxic gases. |
| Neutralization & Precipitation | For small quantities, involves dissolution in water, neutralization with a base (e.g., sodium carbonate), and precipitation of fluoride with calcium chloride. scbt.com | Must be done cautiously due to the reaction with water. Effective for small-scale laboratory waste. |
Environmental Fate and Ecotoxicity
Preventing the release of this compound complex into the environment is a primary safety objective. honeywell.com The compound itself is moisture-sensitive and reacts with water, hydrolyzing into its constituent parts and other byproducts. lookchem.com This reactivity means that specific ecotoxicity data for the complex is limited. fishersci.co.uk However, the environmental impact of its components and hydrolysis products is well-documented.
Upon contact with water, the complex breaks down, releasing Boron trifluoride and Methanol. Boron trifluoride further hydrolyzes to form boric acid and fluoroboric acid. honeywell.com
Boron: Boron is a naturally occurring element found in soil and water. scbt.com It is an essential micronutrient for plants at low concentrations but can become toxic at higher levels. scbt.com Borates are generally water-soluble and are not significantly removed by conventional wastewater treatment processes. scbt.com In aquatic environments, low levels of borates can promote algae growth, while higher concentrations can be inhibitory. scbt.com
Fluoride: Fluoride ions can also have a significant environmental impact. The precipitation of fluoride as calcium fluoride is a common strategy to reduce its mobility and bioavailability in waste streams. merckmillipore.com
Methanol: Methanol is expected to undergo biodegradation in the environment. scbt.com However, it is classified as harmful to aquatic organisms. fishersci.co.uk
Due to the hazardous nature of its components, the complex and its solutions should not be emptied into drains or surface waters. honeywell.comfishersci.co.uk Spills must be contained immediately using inert absorbent materials like dry sand or earth and collected in designated chemical waste containers. honeywell.comkishida.co.jp
Interactive Table: Environmental Fate of this compound Complex Components
| Component/Product | Environmental Behavior | Ecotoxicity Summary |
|---|---|---|
| Boron (as Borates/Boric Acid) | Water soluble, not significantly removed by wastewater treatment. May adsorb to soil and sediment. scbt.com | Essential plant micronutrient at low levels; toxic at higher concentrations. Can inhibit algae growth at high concentrations. scbt.com |
| Fluoride | Can be precipitated with calcium to reduce solubility and mobility. scbt.commerckmillipore.com | Excessive fluoride can have toxic effects on aquatic life. |
| Methanol | Expected to biodegrade in soil and water. scbt.com | Harmful to aquatic organisms. fishersci.co.uk |
Broader Impact and Interdisciplinary Applications
Contributions to Pharmaceutical and Agrochemical Industries
The BF₃·MeOH complex is a key reagent in the synthesis of complex organic molecules that form the backbone of many active pharmaceutical ingredients (APIs) and agrochemicals. honeywell-pmt.com Its primary role is that of a potent Lewis acid catalyst, facilitating crucial carbon-carbon bond-forming reactions like alkylation and acylation. honeywell-pmt.com It is also widely employed as an esterification reagent in pharmaceutical production. heyigasglobal.com
Specific applications in the pharmaceutical sector include:
Deprotection of Acetylated Amines: The complex is used as a mild yet powerful reagent for the deprotection of N-acetyl derivatives, a common step in the synthesis of complex molecules like cyanine-type dyes. sigmaaldrich.comsigmaaldrich.com
Radiopharmaceutical Synthesis: It serves as a starting material in the automated radiosynthesis of [¹⁸F]tetrafluoroborate, a tracer used for positron emission tomography (PET) imaging. sigmaaldrich.com
Metabolite Analysis: The complex is utilized for the gas chromatographic analysis of ritalinic acid, the primary metabolite of methylphenidate, by methylating its carboxylic acid group for detection. nih.govchemicalbook.com
In the agrochemical industry, methanol (B129727), a component of the complex, is a reagent in the formulation of insecticides and fungicides. heyigasglobal.com The catalytic properties of BF₃ itself are essential for producing a variety of agrochemicals. heyigasglobal.com
Relevance in Materials Science and Nanotechnology
In materials science, the boron trifluoride methanol complex is primarily valued for its catalytic activity in creating monomers and polymers that form the basis of advanced materials. While direct applications in nanotechnology are not extensively documented, its role in synthesizing specialty polymers and fine chemicals is fundamental to the production of high-performance plastics and resins. heyigasglobal.com The complex's ability to initiate polymerization and other organic reactions allows for the precise construction of molecules that can be incorporated into more complex material systems. heyigasglobal.com
Advancements in Polymer Chemistry and Production
The BF₃·MeOH complex is a significant catalyst in the field of polymer chemistry, where it is used to initiate polymerization reactions of various unsaturated compounds, including olefins. honeywell-pmt.com As a Lewis acid, it is particularly effective in the cationic polymerization of monomers used to produce phenolic and epoxy resins. honeywell-pmt.com
A notable application is in the synthesis of fluorinated polyether polyols with controlled molecular weight. guidechem.com In this process, the BF₃ methanol complex, used with an initiating system like ethylene (B1197577) glycol, effectively controls the cationic polymerization rate, allowing for precise management of the resulting polymer's molecular weight. guidechem.com The broader use of BF₃ and its complexes is a key process in manufacturing specialty polymers and resins. honeywell-pmt.com
Biological and Biomedical Research Applications
The BF₃·MeOH complex serves as a crucial analytical reagent in various biomedical research areas, primarily for the derivatization of biological molecules for analysis.
Boron trifluoride-methanol complex is recognized as a useful reagent for proteomics research. himedialabs.com Proteomics, the large-scale study of proteins, often requires chemical modification (derivatization) of proteins or their constituent peptides to make them suitable for analysis by mass spectrometry. Methanol itself is widely used in proteomics workflows to enhance the solubility and extraction of membrane proteins and to wash tissue samples prior to analysis, which improves the quality of protein imaging. mdpi.comnih.gov The established function of BF₃·MeOH in esterification is valuable for modifying proteins and peptides, a key sample preparation step in their identification and quantification. researchgate.net
In studies investigating mammary gland development, BF₃·MeOH is used as a reagent for the analytical work required to understand the biochemical processes involved. Research exploring how external factors, such as diet, influence mammary gland development often requires detailed analysis of lipids and fatty acids in milk and tissue. sigmaaldrich.com BF₃·MeOH is a standard and highly effective reagent for preparing fatty acid methyl esters (FAMEs) from lipid samples. sigmaaldrich.com These FAMEs are then readily analyzed by gas chromatography to quantify changes in fatty acid profiles, providing insight into the metabolic and endocrine environments that affect tissue development. sigmaaldrich.comresearchgate.net
Environmental and Forensic Science Implications
The impact of this compound spans both environmental applications and forensic analysis.
Environmental Science:
Biodiesel Production: One of its most significant applications is as a potent catalyst for the transesterification of vegetable oils and animal fats to produce fatty acid methyl esters (FAMEs), the primary component of biodiesel. heyigasglobal.comchemicalbook.com This contributes to the production of renewable energy.
Environmental Fate: Boron is a natural and ubiquitous component of the environment, found in soil and water. scbt.com However, high concentrations can be harmful to boron-sensitive plants. scbt.com The BF₃·MeOH complex itself is not classified as environmentally hazardous, though quantitative data on its aquatic toxicity are limited. honeywell-pmt.com In case of combustion, it can release toxic fumes, including hydrogen fluoride (B91410). scbt.com Upon contact with water, the complex reacts to form toxic hydrogen fluoride gas. nj.gov Therefore, its disposal is subject to federal, state, and local environmental regulations. honeywell.com
Forensic Science:
Toxicology Analysis: The complex serves as a derivatization reagent in forensic toxicology. It is used in a safer, established method for the methylation of ritalinic acid, the main metabolite of the controlled substance methylphenidate (Ritalin), in urine samples. nih.gov This chemical modification makes the metabolite suitable for analysis by gas chromatography-mass spectrometry (GC-MS), allowing for its detection and quantification in forensic investigations. nih.gov
General Analytical Chemistry: Its role in preparing samples for gas chromatography is a foundational technique in analytical chemistry, which is heavily applied in forensic labs for the analysis of various substances. heyigasglobal.com
Analysis of Environmental Samples
The boron trifluoride-methanol complex is a key reagent in the analysis of fatty acids within environmental matrices such as soil and water. pubcompare.aisemanticscholar.org Free fatty acids are often difficult to analyze using gas chromatography (GC) because their polarity can lead to poor peak shape and their low volatility requires high temperatures. thermofisher.com To overcome these challenges, a derivatization process is employed to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and less polar. thermofisher.comresearchgate.net
The boron trifluoride-methanol complex serves as an efficient catalyst for this esterification process. thermofisher.com The methodology typically involves heating the sample containing fatty acids with the BF3-methanol reagent. This reaction is effective for both free fatty acids and those bound within complex lipids, ensuring a comprehensive profile of the fatty acids present in the sample. researchgate.net
Detailed Research Findings:
A study on the fatty acid profiling of soil dissolved organic matter (SDOM) demonstrated the effectiveness of BF3-methanol derivatization. pubcompare.ai Researchers were able to identify the distribution of free fatty acids, which provided insights into the composition of organic matter in different soil layers. pubcompare.ai The process involved adding BF3-methanol to the dried sample, heating to facilitate the reaction, and then extracting the resulting FAMEs with a non-polar solvent like hexane (B92381) for GC-Mass Spectrometry (GC-MS) analysis. pubcompare.ai
The general procedure for this derivatization in an environmental context can be summarized as follows:
| Step | Description | Purpose |
| 1. Sample Preparation | The environmental sample (e.g., soil, water) is collected and may be dried or concentrated. | To isolate the fatty acids and remove interfering substances. |
| 2. Derivatization | The sample is mixed with a solution of boron trifluoride in methanol (commonly 12-14% w/v). | To convert fatty acids to fatty acid methyl esters (FAMEs). |
| 3. Reaction | The mixture is heated (e.g., at 60-100°C for a specified time). | To ensure the esterification reaction goes to completion. |
| 4. Extraction | After cooling, water and a non-polar solvent (e.g., hexane) are added to the mixture and shaken. | To separate the FAMEs into the organic layer. |
| 5. Analysis | The organic layer containing the FAMEs is collected and injected into a gas chromatograph. | To separate and quantify the individual fatty acids. |
This derivatization technique is crucial for studying the biogeochemistry of lipids in various environmental compartments, helping scientists to understand microbial communities, organic matter decomposition, and contaminant fate.
Detection of Vegetable Oil Adulteration
The adulteration of vegetable oils, where a high-value oil is mixed with a cheaper one, is a significant issue in the food industry. The boron trifluoride-methanol complex plays a critical role in the analytical methods used to detect such fraudulent practices. nih.govscielo.br The principle of detection lies in the fact that different vegetable oils have unique fatty acid profiles. scielo.br
By accurately determining the fatty acid composition of an oil sample, it can be compared to the established profile of the authentic oil. Any significant deviation can indicate adulteration. The conversion of fatty acids in the oil's triglycerides to FAMEs using BF3-methanol is a crucial preparatory step for analysis by gas chromatography with a flame ionization detector (GC-FID). thermofisher.comnih.gov
Detailed Research Findings:
Research comparing different derivatization methods has shown that acid-catalyzed esterification with BF3-methanol is a robust and effective method for preparing FAMEs from edible oils like palm oil, margarine, and butter. thermofisher.com While both acid- and base-catalyzed methods can be used, BF3-methanol is advantageous as it can esterify both free fatty acids and acylglycerols simultaneously. scirp.org
A typical workflow for detecting vegetable oil adulteration using this method is presented below:
| Step | Description | Purpose |
| 1. Lipid Extraction | The oil sample is saponified to release the fatty acids from the triglycerides. | To make the fatty acids available for derivatization. |
| 2. Methylation | The extracted fatty acids are treated with boron trifluoride-methanol reagent and heated. | To convert the fatty acids into their corresponding FAMEs. scirp.org |
| 3. FAME Extraction | The resulting FAMEs are extracted into an organic solvent such as hexane. | To isolate the FAMEs for analysis. |
| 4. GC-FID Analysis | The extracted FAMEs are analyzed by GC-FID to determine the fatty acid profile. | To obtain a chromatogram showing the relative amounts of each fatty acid. |
| 5. Profile Comparison | The obtained fatty acid profile is compared with the standard profile of the authentic oil. | To identify any discrepancies that would indicate adulteration. scielo.br |
For instance, sunflower oil has a very low content of α-linolenic acid (C18:3n-3), whereas soybean oil contains a significant amount. scielo.br An unusually high level of α-linolenic acid in a sample purported to be pure sunflower oil would be a strong indicator of adulteration with soybean oil. The reliability of the BF3-methanol derivatization step is paramount for the accuracy of the final quantitative analysis. researchgate.net While highly effective, it is important to control reaction conditions, as prolonged heating times with BF3-methanol can potentially lead to the formation of artifacts with certain unsaturated fatty acids. scirp.org
Q & A
Q. What is the optimal protocol for synthesizing fatty acid methyl esters (FAMEs) using BF₃-MeOH, and what methodological pitfalls should be avoided?
BF₃-MeOH is widely used to catalyze transesterification of lipids into FAMEs for gas chromatography (GC) analysis. A standardized protocol involves:
- Heating lipid samples with a 10–15% (w/w) BF₃-MeOH solution at 100°C for 30–60 minutes under anhydrous conditions .
- Neutralizing excess reagent with sodium bicarbonate to prevent acid degradation of esters.
- Validating reaction completeness via thin-layer chromatography (TLC) or GC retention time consistency. Pitfalls: Moisture contamination (hydrolyzes BF₃) or prolonged heating (>2 hours) can degrade polyunsaturated fatty acids .
Q. How does BF₃-MeOH concentration influence esterification efficiency, and how can conflicting literature data be resolved?
Studies report varying optimal concentrations (10–15% BF₃), influenced by substrate hydrophobicity. For short-chain fatty acids (C8–C12), 10% BF₃-MeOH minimizes side reactions, while 14–15% is preferred for long-chain (C18–C24) esters . Contradictions arise from differences in reaction scale, solvent purity, and moisture control. Researchers should pre-dry samples with anhydrous Na₂SO₄ and validate methods using certified reference materials (e.g., tridecanoin) .
Q. What safety precautions are critical when handling BF₃-MeOH in laboratory settings?
BF₃-MeOH is corrosive, flammable (flash point: 11°C), and releases toxic fumes (e.g., HF) upon decomposition. Key precautions include:
- Using explosion-proof refrigerators for storage (UN 3286, Hazard Class 3).
- Conducting reactions in fume hoods with HF gas detectors.
- Equipping with PPE: acid-resistant gloves, face shields, and vapor respirators .
Advanced Research Questions
Q. What mechanistic insights into BF₃-MeOH’s catalytic activity have been revealed by NMR spectroscopy?
NMR studies show BF₃-MeOH forms a 1:1 adduct (CH₃OBF₃⁻) in solution, which acts as a strong Brønsted acid (via CH₃OH₂⁺ generation). This facilitates protonation of ester carbonyl groups, accelerating nucleophilic methanol attack. At BF₃:MeOH ratios >1:2, fluorine exchange between free BF₃ and the adduct occurs, with exchange rates (k ≈ 10³ s⁻¹ at 25°C) determined by line-shape analysis of ¹⁹F NMR spectra .
Q. How can contradictory kinetic data for BF₃-MeOH-catalyzed reactions be reconciled?
Discrepancies in reported rate constants often stem from solvent polarity and temperature effects. For example:
- In non-polar solvents (e.g., n-heptane), BF₃-MeOH exists as a tight ion pair, slowing methanol exchange (k = 1.2 × 10² s⁻¹ at 20°C).
- In polar solvents (e.g., DMSO), ion dissociation increases exchange rates (k = 3.5 × 10³ s⁻¹) . Researchers should report solvent dielectric constants and use Arrhenius plots to compare activation energies across studies.
Q. What alternative catalysts can replace BF₃-MeOH in esterification, and how do their efficacies compare?
While BF₃-MeOH is highly efficient, alternatives include:
- H₂SO₄/MeOH : Cheaper but causes sulfonation of unsaturated bonds.
- BF₃-acetonitrile : Less hygroscopic but requires higher temperatures (120°C).
- Ionic liquids (e.g., [BMIM][BF₄]) : Recyclable but synthetically complex. A comparative study showed BF₃-MeOH achieves 98% FAME yield vs. 85% for H₂SO₄ under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
